4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound that features a unique structure combining a spiro ring system with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. These reactions are carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of hydrazonyl chlorides to generate nitrile imines in situ, which then react with the arylidenethiohydantoins at the C=C and C=S dipolarophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methanesulfonyl chloride or PPh3-CBr4 are employed for activating the hydroxyl group towards nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and spirocyclic structure allow it to bind to specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and biological activity.
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different chemical properties and applications.
Thia- and thioxo-tetraazaspiro[4.4]nonenones: These compounds also feature spirocyclic structures but include sulfur atoms, leading to different reactivity and applications.
Uniqueness
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its combination of a hydroxyphenyl group with a spirocyclic structure. This combination imparts specific chemical and biological properties that distinguish it from other spirocyclic compounds.
Biological Activity
4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H15NO2. Its structure includes a spirocyclic system which is often associated with diverse biological activities. The compound's SMILES representation is C1CCC2(C1)C(CC(=O)N2)O
, indicating the presence of a hydroxyl group which can influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H15NO2 |
Molecular Weight | 219.27 g/mol |
SMILES | C1CCC2(C1)C(CC(=O)N2)O |
InChI | InChI=1S/C13H15NO2/c14-12-11-10-9-8(13(15)16)7(6-5-3-1)2/h12,14H,1-6H2,(H,15,16) |
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly focusing on its potential as an anti-cancer agent and its ability to modulate hormonal activity.
Anti-Cancer Activity
Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of azaspiro compounds can inhibit cancer cell proliferation by affecting androgen receptor signaling pathways. In one study, several analogs were tested for their ability to reduce prostate-specific antigen (PSA) levels in hormone-sensitive LNCaP cells, revealing promising results for compounds structurally related to this compound .
Hormonal Modulation
The compound is also noted for its potential as an antagonist of mineralocorticoid receptors, which are involved in various physiological processes including blood pressure regulation and electrolyte balance . This suggests that it may have therapeutic applications in conditions like hypertension or heart failure.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents at specific positions on the spirocyclic framework can significantly alter its potency and selectivity against biological targets.
Key Findings from SAR Studies
- Hydroxyl Substitution : The presence of a hydroxyl group at the para position of the phenyl ring enhances binding affinity to androgen receptors.
- Amino Group Variability : Modifications to the nitrogen atom within the azaspiro framework can lead to improved anti-cancer activity.
- Ring Size Impact : The spirocyclic structure plays a vital role in maintaining the compound's conformational flexibility, which is essential for effective receptor binding.
Case Studies
Several studies have investigated the biological effects of azaspiro compounds similar to this compound:
Study 1: Anti-Cancer Efficacy
A recent investigation demonstrated that a series of azaspiro compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The study highlighted that compounds with hydroxyl substitutions exhibited enhanced activity compared to their non-hydroxylated counterparts .
Study 2: Hormonal Activity Modulation
In another study focused on mineralocorticoid receptor antagonism, several derivatives were synthesized and evaluated for their ability to inhibit receptor activation in vitro. The results indicated that modifications at the 2-position of the azaspiro framework could lead to compounds with superior antagonistic properties .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H17NO2/c16-11-5-3-10(4-6-11)12-9-15-13(17)14(12)7-1-2-8-14/h3-6,12,16H,1-2,7-9H2,(H,15,17) |
InChI Key |
VIWAKGUTNMJVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.